Cas no 59592-02-8 (Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane])

Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] structure
59592-02-8 structure
商品名:Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane]
CAS番号:59592-02-8
MF:C12H17NO
メガワット:191.269483327866
CID:5465097

Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] 化学的及び物理的性質

名前と識別子

    • spiro[adamantane-2,4'-azetidine]-2'-one
    • Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane]
    • spiro[adamantane-2,2'-azetidine]-4'-one
    • Z1509180009
    • Spiro[azetidine-2,2'-tricyclo[3.3.1.13,7]decan]-4-one
    • インチ: 1S/C12H17NO/c14-11-6-12(13-11)9-2-7-1-8(4-9)5-10(12)3-7/h7-10H,1-6H2,(H,13,14)
    • InChIKey: OQWSDRQHNIVGTG-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC2(C3CC4CC(C3)CC2C4)N1

計算された属性

  • せいみつぶんしりょう: 191.131014166 g/mol
  • どういたいしつりょう: 191.131014166 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 281
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1
  • ぶんしりょう: 191.27
  • 疎水性パラメータ計算基準値(XlogP): 1.5

Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7465223-1.0g
spiro[adamantane-2,2'-azetidine]-4'-one
59592-02-8 95%
1.0g
$900.0 2024-05-23
Enamine
EN300-7465223-0.05g
spiro[adamantane-2,2'-azetidine]-4'-one
59592-02-8 95%
0.05g
$209.0 2024-05-23
Aaron
AR028JLO-10g
spiro[adamantane-2,2'-azetidine]-4'-one
59592-02-8 95%
10g
$5344.00 2023-12-15
1PlusChem
1P028JDC-100mg
spiro[adamantane-2,2'-azetidine]-4'-one
59592-02-8 95%
100mg
$448.00 2024-04-22
1PlusChem
1P028JDC-5g
spiro[adamantane-2,2'-azetidine]-4'-one
59592-02-8 95%
5g
$3286.00 2024-04-22
Aaron
AR028JLO-100mg
spiro[adamantane-2,2'-azetidine]-4'-one
59592-02-8 95%
100mg
$454.00 2025-02-16
Aaron
AR028JLO-500mg
spiro[adamantane-2,2'-azetidine]-4'-one
59592-02-8 95%
500mg
$991.00 2025-02-16
1PlusChem
1P028JDC-50mg
spiro[adamantane-2,2'-azetidine]-4'-one
59592-02-8 95%
50mg
$311.00 2024-04-22
1PlusChem
1P028JDC-2.5g
spiro[adamantane-2,2'-azetidine]-4'-one
59592-02-8 95%
2.5g
$2241.00 2024-04-22
Enamine
EN300-7465223-0.1g
spiro[adamantane-2,2'-azetidine]-4'-one
59592-02-8 95%
0.1g
$312.0 2024-05-23

Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] 関連文献

Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane]に関する追加情報

Introduction to Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] (CAS No. 59592-02-8)

Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] is a highly complex and intriguing organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its unique chemical structure and its CAS number 59592-02-8, represents a fascinating example of molecular architecture that combines multiple cyclic systems into a single entity. The intricate arrangement of rings and functional groups within this molecule makes it a subject of intense study for researchers exploring novel synthetic pathways and potential therapeutic applications.

The molecular structure of Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] is characterized by its spiro connection between an azetidinone ring and a tricyclic decane system. This unique configuration imparts a high degree of rigidity to the molecule, which can be leveraged in the design of bioactive scaffolds. The presence of the azetidinone moiety introduces a polar region into the molecule, which may enhance interactions with biological targets. Additionally, the tricyclic decane portion provides a hydrophobic core that can be tailored for specific pharmacokinetic properties.

In recent years, there has been growing interest in spirocyclic compounds due to their potential as pharmacophores in drug discovery. Spirocycles are known for their stability and their ability to adopt specific conformations that can optimize binding to biological targets. The compound Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] is no exception and has been explored in several studies for its potential applications in medicinal chemistry.

One of the most compelling aspects of this compound is its structural complexity. The tricyclo system presents a challenge in synthetic chemistry due to the multiple stereocenters and the need for precise control over regiochemistry during synthesis. Researchers have employed advanced techniques such as transition metal-catalyzed reactions and organometallic chemistry to construct this intricate framework. These synthetic strategies not only highlight the ingenuity of modern organic synthesis but also provide valuable insights into the development of more complex molecular architectures.

The functionalization of Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] has opened up numerous possibilities for derivative design. By introducing various substituents at strategic positions within the molecule, researchers can modulate its biological activity. For instance, studies have shown that certain derivatives exhibit promising properties as enzyme inhibitors or receptor ligands. These findings underscore the importance of this compound as a versatile scaffold for drug discovery.

The pharmacological potential of spirocyclic compounds has been further explored through computational modeling and experimental validation. Molecular docking studies have revealed that derivatives of Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] can interact with specific binding pockets on target proteins. This has led to the identification of novel lead compounds with potential therapeutic value. Additionally, preclinical studies have demonstrated that certain derivatives exhibit favorable pharmacokinetic profiles.

The synthesis of complex molecules like Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] also contributes to the advancement of synthetic methodologies. Researchers have developed innovative approaches to streamline the construction of these intricate structures while maintaining high yields and enantiomeric purity. These advancements are not only valuable for producing this specific compound but also serve as templates for synthesizing other complex molecules.

In conclusion,Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] represents a remarkable example of molecular complexity and functional diversity。 Its unique structural features make it a valuable scaffold for drug discovery, while its synthetic challenges highlight the ingenuity of modern organic chemistry。 As research continues to uncover new applications for this compound, it is likely to remain a focal point in both academic and industrial settings。

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